Cas no 81872-10-8 (zofenopril)

Zofenopril is an angiotensin-converting enzyme (ACE) inhibitor used primarily in the management of hypertension and heart failure. Its key advantages include a sulfhydryl moiety, which enhances tissue penetration and prolongs its duration of action compared to other ACE inhibitors. Zofenopril is metabolized to its active form, zofenoprilat, exhibiting potent vasodilatory and cardioprotective effects. Clinical studies have demonstrated its efficacy in reducing blood pressure and improving endothelial function, with a favorable safety profile. Additionally, its lipophilic properties contribute to better cellular uptake, making it particularly effective in patients with cardiovascular comorbidities. The drug is often administered once daily, improving patient compliance.
zofenopril structure
zofenopril structure
Product Name:zofenopril
CAS No:81872-10-8
MF:C22H23NO4S2
MW:429.552323579788
CID:60378
PubChem ID:92400
Update Time:2025-06-09

zofenopril Chemical and Physical Properties

Names and Identifiers

    • zofenopril
    • (4s)-n-[3-(benzoylsulfanyl)-2(s)-methylpropionyl]-4-(phenylsulfanyl)-l-proline
    • (2S,4S)-1-[(2S)-3-benzoylsulfanyl-2-methylpropanoyl]-4-phenylsulfanylpyrrolidine-2-carboxylic acid
    • L-Proline, 1-[(2S)-3-(benzoylthio)-2-methyl-1-oxopropyl]-4-(phenylthio)-,(4S)-
    • 1-NAPHTHALENEACETIC ACID
    • UNII-290ZY759PI
    • Zofenoprilum
    • Zoprace
    • Zofenil (TN)
    • (2S,4S)-1-[(2S)-3-benzoylsulfanyl-2-methyl-propanoyl]-4-phenylsulfanyl-pyrrolidine-2-carboxylic acid
    • EN300-7481436
    • CHEMBL331378
    • CS-7911
    • Zofenoprilum [Latin]
    • zofenopril-calcium
    • 1-[3-(benzoylsulfanyl)-2-methylpropanoyl]-4-(phenylsulfanyl)proline
    • Zofenopril (INN)
    • HY-108321
    • NCGC00167455-02
    • L-Proline, 1-(3-(benzoylthio)-2-methyl-1-oxopropyl)-4-(phenylthio)-, (1(R*),2alpha,4alpha)-
    • AR-270/43507827
    • Tox21_112459
    • CHEBI:78539
    • (2S,4S)-1-[(2S)-3-(benzoylsulfanyl)-2-methylpropanoyl]-4-(phenylsulfanyl)pyrrolidine-2-carboxylic acid
    • ZOFENOPRIL [INN]
    • 81872-10-8
    • 1-(3-Benzoylsulfanyl-2-methyl-propionyl)-4-phenylsulfanyl-pyrrolidine-2-carboxylic acid(zofenopril)
    • CAS-81872-10-8
    • NCGC00167455-01
    • NS00068022
    • R-PROLINE, 1-(3-(BENZOYLTHIO)-2-METHYL-1-OXOPROPYL)-4-(PHENYLTHIO)-, (1(R*),2.ALPHA.,4.ALPHA.)-
    • SQ-26900
    • GTPL6462
    • A840209
    • Zofenopril [INN:BAN]
    • DB13166
    • (2S,4S)-1-[(2S)-3-(benzoylsulfanyl)-2-methylpropanoyl]-4-phenylsulfanylpyrrolidine-2-carboxylic acid
    • (4S)-N-((S)-3-MERCAPTO-2-METHYLPROPIONYL)-4-(PHENYLTHIO)-R-PROLINE BENZOATE (ESTER)
    • ZOFENOPRIL [MI]
    • (4S)-1-[(2S)-3-(benzoylsulfanyl)-2-methylpropanoyl]-4-(phenylsulfanyl)-L-proline
    • Tox21_112459_1
    • BDBM50084629
    • ZOFENOPRIL [WHO-DD]
    • SCHEMBL37298
    • (2S,4S)-1-((S)-3-(Benzoylthio)-2-methylpropanoyl)-4-(phenylthio)pyrrolidine-2-carboxylic acid
    • DTXSID0046640
    • Zofenil
    • Q218284
    • SO-26991
    • 290ZY759PI
    • DTXCID50153934
    • D08688
    • (4S)-1-[(2S)-3-(Benzoylthio)-2-methyl-1-oxopropyl]-4-(phenylthio)-L-proline (ACI)
    • L-Proline, 1-[3-(benzoylthio)-2-methyl-1-oxopropyl]-4-(phenylthio)-, [1(R*),2α,4α]- (ZCI)
    • (2S,4S)-1-((2S)-3-(benzoylsulfanyl)-2-methylpropanoyl)-4-(phenylsulfanyl)pyrrolidine-2-carboxylic acid
    • (2S,4S)-1-((2S)-3-(benzoylsulfanyl)-2-methylpropanoyl)-4-phenylsulfanylpyrrolidine-2-carboxylic acid
    • C09AA15
    • BRD-K46654563-238-01-0
    • Zofenoprilum (Latin)
    • (4S)-1-((2S)-3-(benzoylsulfanyl)-2-methylpropanoyl)-4-(phenylsulfanyl)-L-proline
    • DA-79129
    • R-PROLINE, 1-(3-(BENZOYLTHIO)-2-METHYL-1-OXOPROPYL)-4-(PHENYLTHIO)-, (1(R*),2ALPHA,4ALPHA)-
    • Zofil
    • Inchi: 1S/C22H23NO4S2/c1-15(14-28-22(27)16-8-4-2-5-9-16)20(24)23-13-18(12-19(23)21(25)26)29-17-10-6-3-7-11-17/h2-11,15,18-19H,12-14H2,1H3,(H,25,26)/t15-,18+,19+/m1/s1
    • InChI Key: IAIDUHCBNLFXEF-MNEFBYGVSA-N
    • SMILES: C(N1C[C@@H](SC2C=CC=CC=2)C[C@H]1C(=O)O)(=O)[C@H](C)CSC(C1C=CC=CC=1)=O

Computed Properties

  • Exact Mass: 429.10700
  • Monoisotopic Mass: 429.10685
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 29
  • Rotatable Bond Count: 8
  • Complexity: 587
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 3
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 125
  • XLogP3: 4.4

Experimental Properties

  • Color/Form: Solid powder, power
  • Density: 1.34
  • Melting Point: 129-131.5 °C(lit.)
  • Boiling Point: 646.3 °C at 760 mmHg
  • Flash Point: 344.7 °C
  • Refractive Index: 1.658
  • Solubility: 生物体外In Vitro:DMSO溶解度5 mg/mL(11.64 mM;Need ultrasonic)
  • PSA: 125.28000
  • LogP: 3.98040
  • Specific Rotation: D25 -36.5° (c = 1 in methanol)
  • Vapor Pressure: 0.0±2.0 mmHg at 25°C

zofenopril Security Information

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zofenopril Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Thionyl chloride ;  1 h, rt; reflux → 70 °C; 5 h, 60 - 70 °C
2.1 Reagents: Sodium carbonate Solvents: Water ;  pH 8 - 9, 0 - 10 °C
2.2 Reagents: Sodium carbonate Solvents: Water ;  1.5 - 2 h, pH 8 - 9, 0 - 10 °C
2.3 Reagents: Ethyl acetate ;  4 h
2.4 Reagents: Hydrochloric acid Solvents: Water ;  pH 1 - 2
Reference
Improved method for synthesizing zofenopril calcium from N-acetyl-L-hydroxyproline
, China, , ,

Production Method 2

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Water ;  4 h, reflux; overnight, rt
2.1 Reagents: Sodium carbonate Solvents: Water ;  pH 8 - 9, 0 - 10 °C
2.2 Reagents: Sodium carbonate Solvents: Water ;  1.5 - 2 h, pH 8 - 9, 0 - 10 °C
2.3 Reagents: Ethyl acetate ;  4 h
2.4 Reagents: Hydrochloric acid Solvents: Water ;  pH 1 - 2
Reference
Improved method for synthesizing zofenopril calcium from N-acetyl-L-hydroxyproline
, China, , ,

Production Method 3

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ;  overnight, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 1 - 2
2.1 Reagents: Hydrochloric acid Solvents: Water ;  4 h, reflux; overnight, rt
3.1 Reagents: Sodium carbonate Solvents: Water ;  pH 8 - 9, 0 - 10 °C
3.2 Reagents: Sodium carbonate Solvents: Water ;  1.5 - 2 h, pH 8 - 9, 0 - 10 °C
3.3 Reagents: Ethyl acetate ;  4 h
3.4 Reagents: Hydrochloric acid Solvents: Water ;  pH 1 - 2
Reference
Improved method for synthesizing zofenopril calcium from N-acetyl-L-hydroxyproline
, China, , ,

Production Method 4

Reaction Conditions
1.1 Solvents: Pyridine ;  30 min, 0 - 10 °C
2.1 Reagents: Sodium ethoxide Solvents: Ethanol ;  1 h, cooled
2.2 overnight, rt
3.1 Reagents: Sodium hydroxide Solvents: Ethanol ;  overnight, rt
3.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 1 - 2
4.1 Reagents: Hydrochloric acid Solvents: Water ;  4 h, reflux; overnight, rt
5.1 Reagents: Sodium carbonate Solvents: Water ;  pH 8 - 9, 0 - 10 °C
5.2 Reagents: Sodium carbonate Solvents: Water ;  1.5 - 2 h, pH 8 - 9, 0 - 10 °C
5.3 Reagents: Ethyl acetate ;  4 h
5.4 Reagents: Hydrochloric acid Solvents: Water ;  pH 1 - 2
Reference
Improved method for synthesizing zofenopril calcium from N-acetyl-L-hydroxyproline
, China, , ,

Production Method 5

Reaction Conditions
1.1 Reagents: Sodium bicarbonate ,  Sodium carbonate Solvents: Acetone ,  Water ;  pH 8 - 10, 15 - 20 °C; 20 °C → rt; 3 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 2
Reference
An improved large scale procedure for the preparation of N-Cbz amino acids
Pehere, Ashok D.; et al, Tetrahedron Letters, 2011, 52(13), 1493-1494

Production Method 6

Reaction Conditions
1.1 Reagents: Sodium carbonate Solvents: Water ;  pH 8 - 9, 0 - 10 °C
1.2 Reagents: Sodium carbonate Solvents: Water ;  1.5 - 2 h, pH 8 - 9, 0 - 10 °C
1.3 Reagents: Ethyl acetate ;  4 h
1.4 Reagents: Hydrochloric acid Solvents: Water ;  pH 1 - 2
Reference
Improved method for synthesizing zofenopril calcium from N-acetyl-L-hydroxyproline
, China, , ,

Production Method 7

Reaction Conditions
1.1 Reagents: Thionyl chloride Solvents: Toluene
2.1 Reagents: Sodium bicarbonate ,  Sodium carbonate Solvents: Acetone ,  Water ;  pH 8 - 10, 15 - 20 °C; 20 °C → rt; 3 h, rt
2.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 2
Reference
An improved large scale procedure for the preparation of N-Cbz amino acids
Pehere, Ashok D.; et al, Tetrahedron Letters, 2011, 52(13), 1493-1494

Production Method 8

Reaction Conditions
1.1 Reagents: Sodium ethoxide Solvents: Ethanol ;  1 h, cooled
1.2 overnight, rt
2.1 Reagents: Sodium hydroxide Solvents: Ethanol ;  overnight, rt
2.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 1 - 2
3.1 Reagents: Hydrochloric acid Solvents: Water ;  4 h, reflux; overnight, rt
4.1 Reagents: Sodium carbonate Solvents: Water ;  pH 8 - 9, 0 - 10 °C
4.2 Reagents: Sodium carbonate Solvents: Water ;  1.5 - 2 h, pH 8 - 9, 0 - 10 °C
4.3 Reagents: Ethyl acetate ;  4 h
4.4 Reagents: Hydrochloric acid Solvents: Water ;  pH 1 - 2
Reference
Improved method for synthesizing zofenopril calcium from N-acetyl-L-hydroxyproline
, China, , ,

Production Method 9

Reaction Conditions
1.1 Catalysts: p-Toluenesulfonic acid Solvents: Methanol ;  45 min, rt; 48 h, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  pH 7
2.1 Solvents: Pyridine ;  30 min, 0 - 10 °C
3.1 Reagents: Sodium ethoxide Solvents: Ethanol ;  1 h, cooled
3.2 overnight, rt
4.1 Reagents: Sodium hydroxide Solvents: Ethanol ;  overnight, rt
4.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 1 - 2
5.1 Reagents: Hydrochloric acid Solvents: Water ;  4 h, reflux; overnight, rt
6.1 Reagents: Sodium carbonate Solvents: Water ;  pH 8 - 9, 0 - 10 °C
6.2 Reagents: Sodium carbonate Solvents: Water ;  1.5 - 2 h, pH 8 - 9, 0 - 10 °C
6.3 Reagents: Ethyl acetate ;  4 h
6.4 Reagents: Hydrochloric acid Solvents: Water ;  pH 1 - 2
Reference
Improved method for synthesizing zofenopril calcium from N-acetyl-L-hydroxyproline
, China, , ,

zofenopril Raw materials

zofenopril Preparation Products

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(CAS:81872-10-8)zofenopril
Order Number:A840209
Stock Status:in Stock
Quantity:10mg
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 06:48
Price ($):2426.0
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Amadis Chemical Company Limited
(CAS:81872-10-8)zofenopril
A840209
Purity:99%
Quantity:10mg
Price ($):2426.0
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